2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide
CAS No.: 864919-26-6
VCID: VC6607901
Molecular Formula: C17H14ClN3O2S2
Molecular Weight: 391.89
* For research use only. Not for human or veterinary use.
![2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide - 864919-26-6](/images/structure/VC6607901.png)
Description |
Synthesis and Characterization of Thiadiazole DerivativesThiadiazole derivatives are typically synthesized through multi-step chemical reactions involving the formation of the thiadiazole ring and subsequent modification with various functional groups. The synthesis often involves the use of commercially available reagents and can be confirmed using spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and LC-MS (Liquid Chromatography-Mass Spectrometry) .
Pharmacological Activities of Thiadiazole DerivativesThiadiazole derivatives have been explored for various pharmacological activities:
Research Findings and Future DirectionsWhile specific data on 2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide is not available, research on similar compounds suggests that thiadiazole derivatives hold significant potential for drug development. Future studies should focus on synthesizing and characterizing this compound, followed by in vitro and in vivo evaluations to assess its pharmacological activities. |
||||||||
---|---|---|---|---|---|---|---|---|---|
CAS No. | 864919-26-6 | ||||||||
Product Name | 2-{[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide | ||||||||
Molecular Formula | C17H14ClN3O2S2 | ||||||||
Molecular Weight | 391.89 | ||||||||
IUPAC Name | 2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide | ||||||||
Standard InChI | InChI=1S/C17H14ClN3O2S2/c1-23-12-8-6-11(7-9-12)19-15(22)10-24-17-20-16(21-25-17)13-4-2-3-5-14(13)18/h2-9H,10H2,1H3,(H,19,22) | ||||||||
Standard InChIKey | RVBSWQGYTWLMOX-UHFFFAOYSA-N | ||||||||
SMILES | COC1=CC=C(C=C1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl | ||||||||
Solubility | not available | ||||||||
PubChem Compound | 4521599 | ||||||||
Last Modified | Aug 18 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume